molecular formula C16H12ClFN4O B13376728 1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13376728
M. Wt: 330.74 g/mol
InChI Key: KOGLLDOWTLMDQS-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzonitrile and 2-fluoroaniline.

    Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving the starting materials and a suitable reagent, such as hydrazine hydrate.

    Carboxamide Formation:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced with other groups using reagents like halogens or alkylating agents.

Scientific Research Applications

1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.

    Biological Studies: It is used in biological studies to investigate its effects on cellular processes, such as apoptosis and cell proliferation.

    Industrial Applications: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, leading to the disruption of essential biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as:

    1-(4-chlorophenyl)-3-(2-fluorophenyl)urea: This compound has a similar structure but differs in the presence of a urea group instead of a carboxamide group.

    1-(4-chlorophenyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde: This compound has a pyrazole ring instead of a triazole ring and an aldehyde group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups and its potential pharmacological properties.

Properties

Molecular Formula

C16H12ClFN4O

Molecular Weight

330.74 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C16H12ClFN4O/c1-10-19-15(16(23)20-14-5-3-2-4-13(14)18)21-22(10)12-8-6-11(17)7-9-12/h2-9H,1H3,(H,20,23)

InChI Key

KOGLLDOWTLMDQS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3F

Origin of Product

United States

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